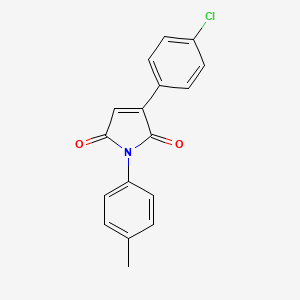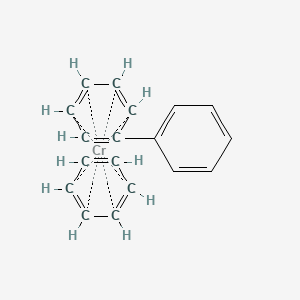
3,9-Diethyltridecan-6-yl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diethyltridecan-6-yl formate is an organic compound classified as an ester Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents The structure of this compound includes a formate group (HCOO-) attached to a 3,9-diethyltridecan-6-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diethyltridecan-6-yl formate typically involves the esterification of 3,9-diethyltridecan-6-ol with formic acid or formic acid derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,9-Diethyltridecan-6-yl formate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3,9-diethyltridecan-6-ol and formic acid.
Reduction: The formate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: 3,9-diethyltridecan-6-ol and formic acid.
Reduction: 3,9-diethyltridecan-6-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,9-Diethyltridecan-6-yl formate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release formic acid and 3,9-diethyltridecan-6-ol, which may exert biological effects. The specific pathways and molecular targets depend on the context of its application, such as its use in drug development or as a fragrance compound.
Comparison with Similar Compounds
Ethyl acetate: A common ester with a similar structure but different alkyl groups.
Methyl formate: Another formate ester with a simpler structure.
Isopropyl butyrate: An ester with a different carboxylic acid component.
Uniqueness: 3,9-Diethyltridecan-6-yl formate is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. This uniqueness makes it suitable for specialized applications where other esters may not perform as effectively.
Properties
CAS No. |
5451-54-7 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
3,9-diethyltridecan-6-yl formate |
InChI |
InChI=1S/C18H36O2/c1-5-9-10-17(8-4)12-14-18(20-15-19)13-11-16(6-2)7-3/h15-18H,5-14H2,1-4H3 |
InChI Key |
GAUMUXGXUUTDKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(CCC(CC)CC)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
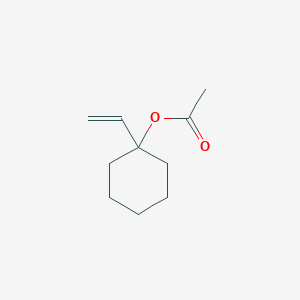
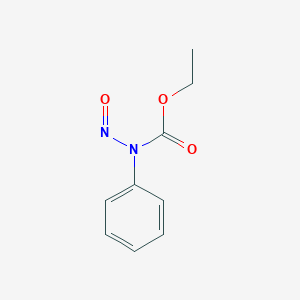
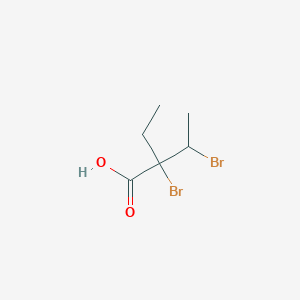
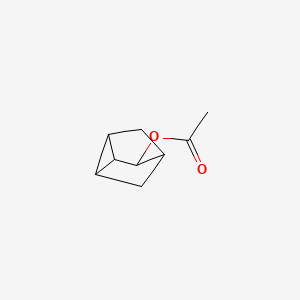
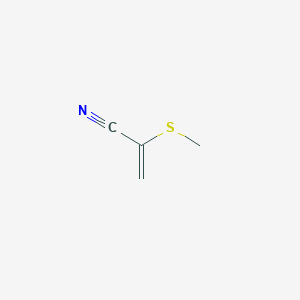

![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)

